molecular formula C14H10F2O2 B1440566 2-FLUORO-5-(4-FLUORO-3-METHYLPHENYL)BENZOIC ACID CAS No. 1179676-15-3

2-FLUORO-5-(4-FLUORO-3-METHYLPHENYL)BENZOIC ACID

Cat. No.: B1440566
CAS No.: 1179676-15-3
M. Wt: 248.22 g/mol
InChI Key: YHBBLLCQZCJYRJ-UHFFFAOYSA-N
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Description

The compound “4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid” is a type of biphenyl derivative. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond. In this case, the biphenyl structure is substituted with two fluorine atoms at the 4,4’ positions, a methyl group at the 3’ position, and a carboxylic acid group at the 3 position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine and methyl groups, and the formation of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the biphenyl core, the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the polar carboxylic acid group. These features could influence the compound’s reactivity and physical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and influence its reactivity. The carboxylic acid group could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Environmental Degradation and Fate

  • Microbial Degradation of Polyfluoroalkyl Chemicals: This review highlights the environmental biodegradability of polyfluoroalkyl chemicals, including pathways to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through microbial degradation. Understanding these pathways is crucial for evaluating the environmental fate of these substances (Liu & Avendaño, 2013).

Biochemical and Analytical Applications

  • Fluorescent Chemosensors Based on Diformylphenol: This research explores the use of diformylphenol derivatives, similar in structural complexity to the target compound, in developing chemosensors for detecting metal ions and various analytes. Such applications underscore the potential of fluorinated biphenyl compounds in analytical chemistry (Roy, 2021).

Solvent and Extraction Technologies

  • Solvent Developments for Carboxylic Acids: This review delves into advancements in solvent systems for the extraction of carboxylic acids from aqueous streams, which could be relevant for the purification or separation processes involving similar fluorinated carboxylic acids (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids:

  • Understanding Biocatalyst Inhibition: This study reviews how carboxylic acids, including structurally related compounds, inhibit microbial biocatalysts, which is significant for biotechnological applications and the development of microbial resistance strategies (Jarboe, Royce, & Liu, 2013).

Organic Synthesis:

  • Practical Synthesis of Fluorinated Biphenyls: A method for synthesizing 2-Fluoro-4-bromobiphenyl, which shares structural features with the compound of interest, illustrates the utility of fluorinated biphenyls in organic synthesis and pharmaceutical development (Qiu et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s not possible to provide a mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a building block in the synthesis of more complex molecules, or its investigation for potential bioactive properties .

Properties

IUPAC Name

2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(7-10)14(17)18/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBBLLCQZCJYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681168
Record name 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179676-15-3
Record name 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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